molecular formula C10H8BrNO2 B1667940 Brosuximide CAS No. 22855-57-8

Brosuximide

Cat. No. B1667940
CAS RN: 22855-57-8
M. Wt: 254.08 g/mol
InChI Key: UTVDIOAGFGTMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brosuximide is a compound with the molecular formula C10H8BrNO2 . It is also known by other names such as 3-(3-bromophenyl)pyrrolidine-2,5-dione and m-Bromophenylsuccinimide . It has a molecular weight of 254.08 g/mol .


Molecular Structure Analysis

The IUPAC name for Brosuximide is 3-(3-bromophenyl)pyrrolidine-2,5-dione . The InChI representation is InChI=1S/C10H8BrNO2/c11-7-3-1-2-6(4-7)8-5-9(13)12-10(8)14/h1-4,8H,5H2,(H,12,13,14) . The canonical SMILES representation is C1C(C(=O)NC1=O)C2=CC(=CC=C2)Br .


Physical And Chemical Properties Analysis

Brosuximide has a density of 1.6±0.1 g/cm3 . Its boiling point is 425.7±45.0 °C at 760 mmHg . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass is 252.97384 g/mol .

properties

IUPAC Name

3-(3-bromophenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-7-3-1-2-6(4-7)8-5-9(13)12-10(8)14/h1-4,8H,5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVDIOAGFGTMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865072
Record name 3-(3-Bromophenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brosuximide

CAS RN

22855-57-8
Record name Brosuximide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22855-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brosuximide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022855578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Bromophenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROSUXIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH88D3N73W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brosuximide
Reactant of Route 2
Reactant of Route 2
Brosuximide
Reactant of Route 3
Brosuximide
Reactant of Route 4
Reactant of Route 4
Brosuximide
Reactant of Route 5
Reactant of Route 5
Brosuximide
Reactant of Route 6
Reactant of Route 6
Brosuximide

Citations

For This Compound
5
Citations
E Estrada, E Uriarte, A Montero, M Teijeira… - Journal of medicinal …, 2000 - ACS Publications
A topological substructural approach to molecular design (TOSS-MODE) has been introduced for the selection and design of anticancer compounds. A quantitative model that …
Number of citations: 218 pubs.acs.org
MAC Pérez, MB Sanz - Bioorganic & medicinal chemistry, 2004 - Elsevier
The central nervous system (CNS) activity has been investigated by using a topological substructural molecular approach (TOPS–MODE). A discriminant analysis to classify CNS and …
Number of citations: 27 www.sciencedirect.com
E Molina, HG Díaz, MP González… - Journal of chemical …, 2004 - ACS Publications
A novel application of TOPological Substructural MOlecular DEsign (TOPS-MODE) was carried out in antibacterial drugs using computer-aided molecular design. Two series of …
Number of citations: 81 pubs.acs.org
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
E Molina, Q Arias, H González, E Estrada… - Revista Cubana de …, 2001 - go.gale.com
* Resumen Se propone un novedoso enfoque de diseño molecular asistido por computadora de compuestos antifúngicos. El enfoque Topological SubStructural Molecular Design (…
Number of citations: 0 go.gale.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.